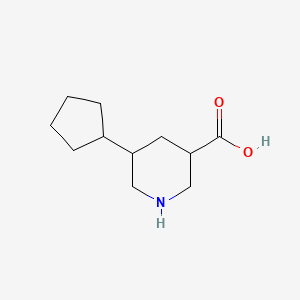

5-Cyclopentylpiperidine-3-carboxylic acid

Description

Properties

Molecular Formula |

C11H19NO2 |

|---|---|

Molecular Weight |

197.27 g/mol |

IUPAC Name |

5-cyclopentylpiperidine-3-carboxylic acid |

InChI |

InChI=1S/C11H19NO2/c13-11(14)10-5-9(6-12-7-10)8-3-1-2-4-8/h8-10,12H,1-7H2,(H,13,14) |

InChI Key |

RCAIFNFBAXHPCC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C2CC(CNC2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 5-Cyclopentylpiperidine-3-carboxylic Acid

General Synthetic Approaches

The synthesis of 5-Cyclopentylpiperidine-3-carboxylic acid typically involves functionalization of the piperidine ring at the 3- and 5-positions with carboxylic acid and cyclopentyl substituents, respectively. The methods can be broadly categorized into:

Reported Synthetic Routes

Direct Substitution on Piperidine-3-carboxylic Acid

One common synthetic route involves starting from commercially available 3-piperidinecarboxylic acid. The cyclopentyl group is introduced at the 5-position via alkylation or amidation reactions. For example, amidation of 3-piperidinecarboxylic acid with cyclopentyl isocyanate or cyclopentylamine derivatives under controlled conditions yields intermediates that can be hydrolyzed or further functionalized to produce the target acid.

- A study reported the synthesis of related compounds by reacting 3-piperidinecarboxylic acid with various isocyanates, including cyclopentyl isocyanate, to yield amide derivatives, which upon hydrolysis or modification afford the carboxylic acid functionality at the 3-position and cyclopentyl substitution at the 5-position.

Catalytic Oxidation of Halomethyl Precursors

Another method involves oxidation of halomethyl-substituted heterocycles. For example, the oxidation of 5-halomethyl piperidine derivatives in alkaline aqueous suspension using oxygen and a transition metal catalyst can lead to the formation of the corresponding carboxylic acid at the 3-position while retaining or introducing the cyclopentyl group at the 5-position.

- This method allows for selective oxidation under mild conditions (temperatures from 50°C to 150°C, reaction times from 4 to 72 hours), optimizing yield and purity. Alkali concentrations and substrate molarity are carefully controlled for maximum conversion.

Carbamoylation Followed by Hydrolysis

The synthesis of 1-(cyclopentylcarbamoyl)piperidine-3-carboxylic acid, a closely related compound, involves carbamoylation of piperidine derivatives followed by hydrolysis to yield the free acid. This approach uses cyclopentylcarbamoyl chloride or equivalent reagents to install the cyclopentylcarbamoyl group, which can be transformed to the target acid.

Typical Reaction Conditions

| Parameter | Range / Value | Notes |

|---|---|---|

| Temperature | 50°C – 150°C | Optimal range 80°C – 120°C |

| Reaction Time | 4 – 72 hours | Optimal 8 – 48 hours |

| Alkali Concentration | 0.5 M – 3 M | Preferably 0.9 M – 1.5 M |

| Substrate Concentration | 0.05 M – 0.5 M | Preferably 0.1 M – 0.3 M |

| Catalyst | Transition metal catalyst (e.g., Cu, Fe salts) | Used in oxidation steps |

Table 1: Typical reaction parameters for oxidation-based synthesis of heterocyclic carboxylic acids including piperidine derivatives

Analytical Data and Characterization

The synthesized 5-Cyclopentylpiperidine-3-carboxylic acid and related derivatives are characterized by standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms substitution pattern on the piperidine ring and verifies the presence of carboxylic acid.

- Mass Spectrometry (MS): Confirms molecular weight consistent with C11H19NO2 for the parent acid.

- Infrared (IR) Spectroscopy: Confirms carboxylic acid functional group with characteristic broad O–H stretch and C=O stretch.

- Melting Point and Purity: Determined to assess compound quality.

Summary Table of Preparation Methods

| Method | Starting Material(s) | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Amidation of 3-Piperidinecarboxylic Acid | 3-Piperidinecarboxylic acid, cyclopentyl isocyanate | Amidation, hydrolysis | Straightforward, versatile | Requires careful control of reaction conditions |

| Catalytic Oxidation of Halomethyl Derivatives | 5-Halomethyl piperidine derivatives | Oxygen, alkaline aqueous suspension, transition metal catalyst, 50-150°C, 4-72 h | Mild conditions, good selectivity | Requires halomethyl precursors, longer reaction times |

| Carbamoylation followed by Hydrolysis | Piperidine derivatives, cyclopentylcarbamoyl chloride | Carbamoylation, hydrolysis | Efficient for carbamoyl derivatives | Multi-step, requires purification |

This detailed review of preparation methods for 5-Cyclopentylpiperidine-3-carboxylic acid reflects a synthesis landscape that balances practical accessibility with chemical efficiency, providing a foundation for further medicinal chemistry exploration and pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopentylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxyl group can be further oxidized under strong oxidizing conditions.

Reduction: Reduction of the carboxyl group can lead to the formation of alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromic acid.

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Thionyl chloride (SOCl2) for converting carboxylic acids to acid chlorides.

Major Products

Oxidation: Formation of carbon dioxide and water.

Reduction: Formation of primary alcohols.

Substitution: Formation of acid chlorides, esters, and amides.

Scientific Research Applications

5-Cyclopentylpiperidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyclopentylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.

Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Table 1: Key Attributes of 5-Cyclopentylpiperidine-3-carboxylic Acid and Analogous Compounds

*Calculated molecular weight based on formula C₁₁H₁₇NO₂.

Ring System and Conformational Flexibility

- Piperidine Derivatives: The six-membered piperidine ring adopts a chair conformation, balancing stability and flexibility.

- Pyrrolidine and Azetidine Derivatives: Smaller rings (5-membered pyrrolidine, 4-membered azetidine) exhibit higher ring strain, influencing reactivity and metabolic stability. For example, N-substituted 3-aminoazetidine-3-carboxylic acids show restricted conformational freedom, impacting peptide backbone mimicry .

- Aromatic Systems (Pyridine/Pyrimidine) : Planar aromatic rings in pyridine and pyrimidine derivatives enable π-π stacking interactions. The chloro group in 2-chloro-6-methylpyrimidine-4-carboxylic acid enhances lipophilicity and electron-withdrawing effects, altering acidity (pKa) of the carboxylic acid group .

Substituent Effects on Bioactivity

- Cyclopentyl Group : The bulky cyclopentyl substituent in 5-cyclopentylpiperidine-3-carboxylic acid likely improves membrane permeability compared to unsubstituted nipecotic acid, analogous to prodrug strategies that esterify the carboxylic acid for enhanced BBB penetration .

- Hydroxyl and Methyl Groups : In 5-hydroxy-6-methylpyridine-3-carboxylic acid, the hydroxyl group facilitates hydrogen bonding, while the methyl group provides steric hindrance, influencing metal chelation and solubility .

Pharmacological and Toxicological Considerations

- Toxicity Data: Limited toxicological profiles are noted for several analogs. For example, 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone lacks thorough toxicity studies, highlighting the need for further safety evaluations .

Biological Activity

5-Cyclopentylpiperidine-3-carboxylic acid is a compound of growing interest in the field of neuropharmacology due to its unique structural characteristics and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

5-Cyclopentylpiperidine-3-carboxylic acid is classified as a carboxylic acid with the molecular formula and a molecular weight of approximately 179.26 g/mol. The compound features a piperidine ring substituted with a cyclopentyl group and a carboxylic acid functional group at the 3-position.

| Property | Value |

|---|---|

| Molecular Formula | C13H19N |

| Molecular Weight | 179.26 g/mol |

| IUPAC Name | 5-Cyclopentylpiperidine-3-carboxylic acid |

| CAS Number | Not specified |

Synthesis Methods

The synthesis of 5-cyclopentylpiperidine-3-carboxylic acid can be achieved through various methods, primarily involving the reaction of cyclopentylamine with suitable carbonyl compounds followed by a carboxylation step. This synthetic versatility allows for the exploration of various derivatives that may exhibit different biological activities.

Research indicates that 5-cyclopentylpiperidine-3-carboxylic acid interacts with multiple biological targets, particularly in the central nervous system (CNS). Its mechanism of action is thought to involve modulation of neurotransmitter systems, which can lead to effects on mood, cognition, and behavior.

Interaction Studies

Interaction studies have focused on the binding affinity of this compound at various receptors, including:

- Dopamine Receptors : Potential influence on dopaminergic signaling pathways.

- Serotonin Receptors : Possible effects on serotonergic transmission.

- Nicotinic Acetylcholine Receptors : Implications for cognitive enhancement.

These interactions are crucial for evaluating the therapeutic potential of 5-cyclopentylpiperidine-3-carboxylic acid in treating neuropsychiatric disorders.

Neuropharmacological Effects

Several studies have reported on the neuropharmacological effects of related compounds, suggesting that 5-cyclopentylpiperidine-3-carboxylic acid may exhibit similar properties:

- Antidepressant Activity : In animal models, compounds with similar structures have shown potential antidepressant effects by modulating serotonin levels.

- Cognitive Enhancement : Research indicates that derivatives can improve cognitive function through cholinergic pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 5-cyclopentylpiperidine-3-carboxylic acid, it is helpful to compare it with structurally related compounds:

| Compound Name | Structure Characteristics | Notable Properties |

|---|---|---|

| Piperidine-3-carboxylic acid | Basic piperidine structure | Used in various pharmaceutical applications |

| 1-Methylpiperidine-3-carboxylic acid | Methyl substitution on piperidine | Exhibits different pharmacological effects |

| 2-Cyclohexylpiperidine-3-carboxylic acid | Cyclohexyl substitution | Potentially different bioactivity due to ring size |

These comparisons highlight the potential for distinct pharmacological profiles based on minor structural variations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.